N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(5-chloro-2-phenoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(5-chloro-2-phenoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C22H20Cl2N2O5S and its molecular weight is 495.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 494.0469983 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Osteoporosis Treatment Potential
A novel compound, N2-(5-chloro-2-methoxyphenyl)-N1-(5-chloro-2-phenoxyphenyl)-N2-(methylsulfonyl)glycinamide (referred to as PMSA-5-Cl), has been investigated for its osteoclast inhibitory activity, which is crucial for treating osteoporosis. This compound effectively inhibits receptor activator of nuclear factor kappa B ligand (RANKL)-induced osteoclast differentiation in bone marrow-derived macrophage cells, a critical process in bone resorption. Specifically, PMSA-5-Cl suppresses the mitogen-activated protein kinase (MAPK) signaling pathways and blocks nuclear localization of the master transcription factor, nuclear factor of activated T cell cytoplasmic-1 (NFATc1). In vivo studies in an ovariectomized mouse model showed that PMSA-5-Cl prevented bone loss, indicating its potential as a therapeutic agent for postmenopausal osteoporosis (Cho et al., 2020).
Synthetic Chemistry Applications
In synthetic chemistry, similar compounds have been utilized as intermediates for developing synthetic equivalents for convenient access to complex molecular frameworks. For example, N2-(5-chloro-2-methoxyphenyl)-N1-(5-chloro-2-phenoxyphenyl)-N2-(methylsulfonyl)glycinamide and its analogs can be part of synthetic pathways to create 4-aryl-1,2,3,4-tetrahydroisoquinoline structures, which are valuable in medicinal chemistry for their pharmacological properties. These compounds enable the synthesis of protected 4-aryl-1,2,3,4-tetrahydroisoquinoline through reactions like N-benzylation and addition of arylmagnesium halide, showing the versatility and importance of such molecules in synthetic organic chemistry (Kommidi et al., 2010).
Properties
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(5-chloro-2-phenoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O5S/c1-30-21-11-9-16(24)13-19(21)26(32(2,28)29)14-22(27)25-18-12-15(23)8-10-20(18)31-17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJZDCKRRAAQBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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